molecular formula C17H13FN4O2 B6095667 6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one

6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one

Cat. No.: B6095667
M. Wt: 324.31 g/mol
InChI Key: ULNSGYOJSQCBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one is a chemical compound with potential applications in scientific research. This compound is a quinazolinone derivative, which is a class of compounds that has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation. Moreover, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases. Moreover, this compound has been shown to have potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one in lab experiments include its potential as an anticancer, anti-inflammatory, and antioxidant agent. Moreover, this compound has been shown to have potential as an antimicrobial agent. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one. One potential direction is to investigate the mechanism of action of this compound in more detail. Moreover, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials. Additionally, the potential applications of this compound in the treatment of other diseases such as infectious diseases and neurological disorders should be explored. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in scientific research.

Synthesis Methods

The synthesis of 6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has been reported in the literature. The method involves the reaction of 6-fluoro-3-nitroquinazolin-4(3H)-one with 5-methoxy-1H-benzimidazole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one has potential applications in scientific research. This compound has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties. Moreover, this compound has been reported to have potential as an antimicrobial agent.

Properties

IUPAC Name

6-fluoro-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c1-24-11-3-5-14-15(7-11)21-16(20-14)8-22-9-19-13-4-2-10(18)6-12(13)17(22)23/h2-7,9H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNSGYOJSQCBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CN3C=NC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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